molecular formula C11H18N2O5 B2875464 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1917440-01-7

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2875464
CAS No.: 1917440-01-7
M. Wt: 258.274
InChI Key: DFBSFJAWZMHUHD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C21H42O11 . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ether and ester groups. The IUPAC Standard InChI is InChI=1S/C21H42O11/c1-21(22)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2/h3-20H2,1-2H3 . This structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 470.5516 . The compound has a refractive index of n20/D 1.446 (lit.) and a boiling point of 140 °C/2 mmHg (lit.) . The density of the compound is 1.161 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of various pyrazole derivatives, which are crucial in developing new materials and potential therapeutic agents. For instance, Kasımoğulları and Arslan (2010) discussed the synthesis of substitute pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. The structures of these compounds were characterized using advanced techniques like 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis, highlighting their potential in various applications (Kasımoğulları & Arslan, 2010).

Vicentini et al. (2000) elaborated on a new synthetic route to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, showcasing the versatility of pyrazole derivatives in synthesizing novel compounds with potential biological activities (Vicentini et al., 2000).

Furthermore, Ashton and Doss (1993) explored a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which is crucial for the synthesis of pyrazole derivatives with specific structural features. This study contributes to the understanding of regioselectivity in organic synthesis, offering insights into the synthesis of structurally defined pyrazole derivatives (Ashton & Doss, 1993).

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-16-6-7-18-9-8-17-5-4-13-10(11(14)15)2-3-12-13/h2-3H,4-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBSFJAWZMHUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN1C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917440-01-7
Record name 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid
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